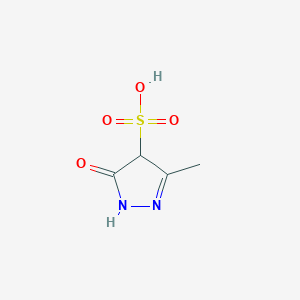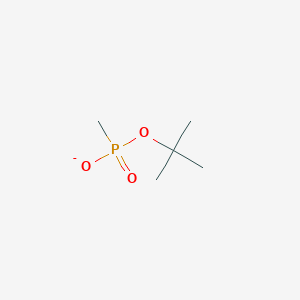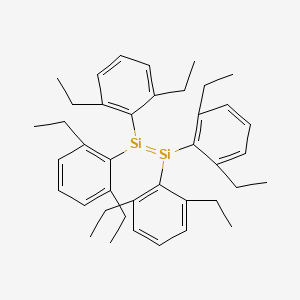
Tetrakis(2,6-diethylphenyl)disilene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(2,6-diethylphenyl)disilene is a compound that features a silicon-silicon double bond, stabilized by bulky 2,6-diethylphenyl groups. This compound is part of the broader class of disilenes, which are silicon analogs of alkenes. Disilenes are notable for their unique structural and electronic properties, which make them of significant interest in the field of organosilicon chemistry .
Métodos De Preparación
Tetrakis(2,6-diethylphenyl)disilene can be synthesized through the reductive dehalogenation of 1,2-dichlorodisilane. This method involves the use of lithium naphthalenide as a reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation
Análisis De Reacciones Químicas
Tetrakis(2,6-diethylphenyl)disilene undergoes a variety of chemical reactions, including:
Aplicaciones Científicas De Investigación
Tetrakis(2,6-diethylphenyl)disilene has several scientific research applications:
Chemistry: It is used to study the properties of silicon-silicon double bonds and their reactivity.
Biology: Its unique electronic properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, such as high-performance polymers and coatings
Mecanismo De Acción
The mechanism by which tetrakis(2,6-diethylphenyl)disilene exerts its effects involves the interaction of its silicon-silicon double bond with various molecular targets. This interaction can lead to the formation of new bonds or the cleavage of existing ones, depending on the specific reaction conditions. The pathways involved in these reactions are influenced by the electronic properties of the silicon-silicon double bond and the steric effects of the 2,6-diethylphenyl groups .
Comparación Con Compuestos Similares
- Tetramesityldisilene
- Tetrakis(2,4,6-triisopropylphenyl)disilene
- Tetra-tert-butyldisilene
Propiedades
Número CAS |
88245-20-9 |
|---|---|
Fórmula molecular |
C40H52Si2 |
Peso molecular |
589.0 g/mol |
Nombre IUPAC |
bis(2,6-diethylphenyl)silylidene-bis(2,6-diethylphenyl)silane |
InChI |
InChI=1S/C40H52Si2/c1-9-29-21-17-22-30(10-2)37(29)41(38-31(11-3)23-18-24-32(38)12-4)42(39-33(13-5)25-19-26-34(39)14-6)40-35(15-7)27-20-28-36(40)16-8/h17-28H,9-16H2,1-8H3 |
Clave InChI |
JWWNMFUZORMJCU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)[Si](=[Si](C2=C(C=CC=C2CC)CC)C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
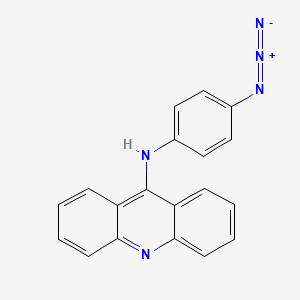
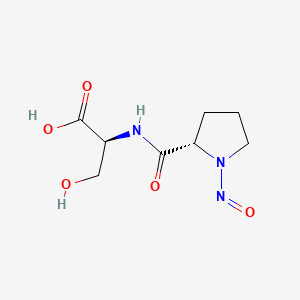

![2-[2-(2,3,4-Tribromophenoxy)ethoxy]ethyl prop-2-enoate](/img/structure/B14386321.png)
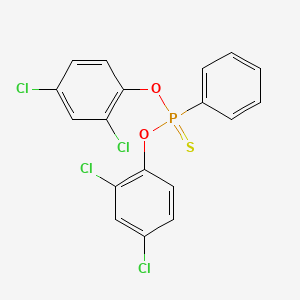
![6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14386333.png)
![1-[(6-Bromohexyl)oxy]-4-methyl-2-nitrobenzene](/img/structure/B14386334.png)
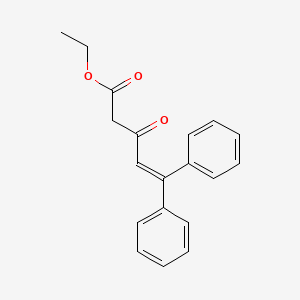
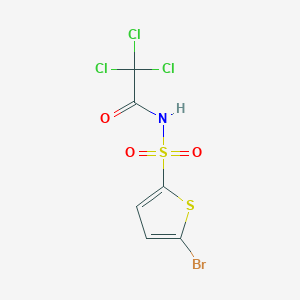
![(2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-yl)(trimethyl)silane](/img/structure/B14386343.png)

